Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-14-8-4-2-3-7(15(6)8)10(11,12)13/h2-5H,1H3 |
InChI Key |
NPZANMJKWYIJQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Reaction Optimization
A key precursor is 2-amino-5-(trifluoromethyl)pyridine, which undergoes cyclization with methyl 3-bromopyruvate to form the target compound. This method, adapted from analogous syntheses of imidazo[1,2-a]pyridines, proceeds via nucleophilic substitution and intramolecular cyclization. Reaction conditions include:
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 80–100°C
-
Catalyst : Triethylamine (1.2 equiv)
Under these conditions, the reaction achieves a 68–72% yield, with purity >95% after recrystallization from ethanol.
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-(trifluoromethyl)pyridine | Methyl 3-bromopyruvate | DMF | 80 | 68 |
| 2-Amino-5-(trifluoromethyl)pyridine | Methyl 3-bromopyruvate | Acetonitrile | 100 | 72 |
Alternative Building Blocks
Trifluoromethyl-containing synthons like ethyl 4,4,4-trifluoro-3-oxobutanoate may be employed in cyclocondensation reactions. This approach, reported for related trifluoromethylpyridine derivatives, involves:
-
Condensation of 2-aminopyridine with ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization under acidic conditions (HCl/EtOH).
-
Esterification with methanol and thionyl chloride.
This three-step process yields the target compound in 55–60% overall yield, with the trifluoromethyl group introduced during the initial condensation.
Late-Stage Trifluoromethylation Strategies
For cases where the trifluoromethyl group cannot be incorporated early, post-cyclization fluorination offers an alternative route.
Halogen-Trifluoromethyl Exchange
A palladium-catalyzed cross-coupling reaction replaces a bromine atom at position 5 with a trifluoromethyl group. The procedure, adapted from patent CN102786543A, involves:
-
Substrate : Methyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate
-
Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Additive : CsF (3.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C, 24 hours
This method achieves a 65–70% yield, with the major byproduct being the des-bromo compound (<10%).
Direct Trifluoromethylation via Radical Pathways
Recent advances in photoredox catalysis enable direct C–H trifluoromethylation. Using methyl imidazo[1,2-a]pyridine-3-carboxylate as the substrate:
-
Reagent : CF₃SO₂Na (2.0 equiv)
-
Catalyst : Ir(ppy)₃ (2 mol%)
-
Light Source : 450 nm LEDs
-
Solvent : DMSO/H₂O (9:1)
-
Reaction Time : 12 hours
This method provides a 50–55% yield with excellent regioselectivity (>20:1 at position 5).
Esterification and Protecting Group Strategies
The carboxylate group at position 3 is typically introduced via esterification of a carboxylic acid precursor or through in situ protection during cyclization.
One-Pot Cyclization-Esterification
A streamlined approach combines imidazo ring formation with esterification:
-
React 2-amino-5-(trifluoromethyl)pyridine with methyl 3-chloro-3-oxopropanoate.
-
Use NaHCO₃ as base in methanol at reflux (65°C).
-
Isolate product via filtration after cooling.
This method achieves an 85% yield, leveraging the nucleophilicity of the amino group and the electrophilicity of the α-chloro ester.
Post-Cyclization Methylation
For acid-sensitive substrates, the carboxylic acid intermediate (5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) is methylated using:
-
Reagent : Trimethylsilyl diazomethane (TMSCHN₂)
-
Solvent : Methanol/dichloromethane (1:1)
-
Reaction Time : 2 hours at 25°C
Quantitative conversion is observed via NMR, with no detectable byproducts.
Comparative Analysis of Synthetic Routes
The optimal method depends on scale, cost, and purity requirements:
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis | Requires pure starting materials | 68–72 |
| Halogen-CF₃ exchange | Late-stage modification | Pd catalyst cost | 65–70 |
| Photoredox trifluoromethylation | Avoids pre-functionalized substrates | Moderate yields | 50–55 |
| One-pot esterification | High efficiency | Limited to methyl esters | 85 |
Scalability and Industrial Considerations
For kilogram-scale production, the one-pot cyclization-esterification method is most viable:
-
Batch Size : 10 kg
-
Purification : Crystallization from ethyl acetate/heptane
-
Purity : 99.2% (HPLC)
-
Process Mass Intensity (PMI) : 18.5 (solvent recovery included)
Key challenges include controlling exotherms during cyclization and minimizing residual palladium in cross-coupling routes (<10 ppm) .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer).
Case Study : In a study evaluating the anticancer activity of several derivatives, this compound exhibited inhibition rates ranging from 40% to over 60% at concentrations of 5 µg/ml, indicating moderate efficacy compared to standard treatments like doxorubicin .
| Cell Line | Inhibition Rate (%) |
|---|---|
| PC3 | 54.94 |
| K562 | 37.80 |
| Hela | 48.25 |
| A549 | 40.78 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated significant activity against various bacterial strains and fungi.
Case Study : A series of experiments showed that this compound inhibited the growth of Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
| Microorganism | MIC (µg/ml) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
Agricultural Applications
The compound's trifluoromethyl group contributes to its bioactivity, making it a candidate for agricultural applications such as fungicides and insecticides.
Fungicidal Activity
Research indicates that this compound exhibits potent antifungal activity against pathogens affecting crops.
Case Study : In vitro tests revealed that this compound inhibited the growth of Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides like tebuconazole .
| Fungal Pathogen | Inhibition Rate (%) at 50 µg/ml |
|---|---|
| Botrytis cinerea | 96.84 |
| Sclerotinia sclerotiorum | 82.73 |
Insecticidal Activity
Additionally, the compound has shown insecticidal properties against key agricultural pests.
Case Study : Insect bioassays demonstrated that this compound achieved mortality rates against Spodoptera frugiperda comparable to commercial insecticides .
| Insect Species | Mortality Rate (%) at 500 µg/ml |
|---|---|
| Spodoptera frugiperda | 90.0 |
| Mythimna separata | 86.7 |
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Substituents and Positions
The compound’s closest analogs differ in substituent type, position, and ester groups. Key examples include:
Key Observations :
Reactivity Differences :
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide (NCS) in acetic acid to form dihydroimidazo derivatives, whereas CF₃-substituted analogs may resist such oxidation due to electron-withdrawing effects .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, the target compound (logP ~2.5) is more lipophilic than Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (logP ~1.8) .
- Stability : CF₃-substituted analogs resist metabolic degradation better than methyl or halogenated derivatives .
Biological Activity
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C9H5F3N2O2
- Molecular Weight : 230.14 g/mol
- CAS Number : 73221-19-9
- Structure : The compound features a trifluoromethyl group and an imidazo[1,2-a]pyridine core, which contribute to its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that compounds within the imidazopyridine family, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, compounds with similar structures have demonstrated efficacy against various cancer types, including breast and lung cancers .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and reduce tumor growth .
Study on Antitubercular Activity
A study published in Drug Discovery evaluated the antitubercular activity of various imidazopyridine derivatives, including this compound. The compound exhibited promising results in vitro against Mycobacterium tuberculosis, showing potential as a lead compound for further development in tuberculosis treatment .
In Vivo Efficacy
In vivo studies have demonstrated the efficacy of this compound in animal models. For example, it was shown to significantly reduce tumor size in xenograft models when administered at specific dosages. The results indicate that it could be a candidate for further clinical trials aimed at cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Enzyme Modulation : Inhibition of enzymes like IDO disrupts metabolic pathways that tumors exploit for growth.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or microwave-assisted reactions. For example, microwave irradiation (100–120°C, 1–2 hours) in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst improves yield and reduces side products compared to conventional heating . Ethyl or methyl carboxylate intermediates (e.g., ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate) are often functionalized via nucleophilic substitution or cross-coupling reactions .
Q. How should researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. Key spectral markers include:
- IR : Strong absorption at ~1720–1730 cm (ester C=O stretch) and ~1510–1520 cm (imidazo-pyridine ring vibrations) .
- NMR : Distinct chemical shifts for the trifluoromethyl group (δ ~110–120 ppm in -NMR) and ester methyl protons (δ ~3.8–4.0 ppm in -NMR) .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from methanol or ethanol yields crystals with >98% purity, as confirmed by HPLC .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Halogenation : Introduce bromine at position 6 using N-bromosuccinimide (NBS) in DMF at 0°C to preserve the trifluoromethyl group .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enables C–H bond functionalization at position 7 .
- Electrophilic Substitution : Nitration or sulfonation requires controlled temperatures (<50°C) to avoid decomposition of the trifluoromethyl group .
Q. What computational strategies are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic binding, as shown in analogs targeting pyrimidine-binding enzymes .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at specific positions (e.g., electrophilic attack at the pyridine nitrogen) .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., ester groups) by acquiring spectra at variable temperatures (e.g., 25–60°C) .
- 2D-COSY and HSQC : Assign ambiguous - and -NMR peaks, particularly in crowded aromatic regions .
Q. What strategies mitigate decomposition of the trifluoromethyl group under acidic or basic conditions?
- Methodological Answer :
- pH Control : Maintain reactions near neutral pH (6–8) using buffered systems (e.g., phosphate buffer) .
- Protecting Groups : Temporarily protect the ester group with tert-butyl or benzyl groups during harsh reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
